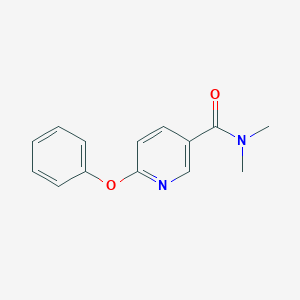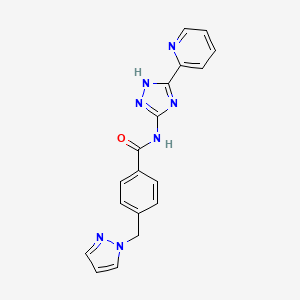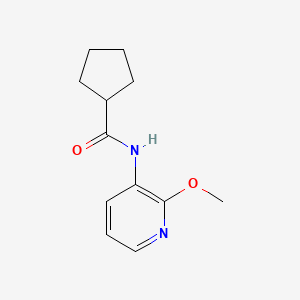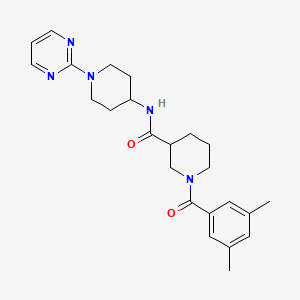
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, also known as DPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DPC is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been extensively studied for its potential use in scientific research. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its activity. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of CK2 by N,N-Dimethyl-2-phenoxypyridine-5-carboxamide leads to the downregulation of various signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This results in the inhibition of cell proliferation and the induction of apoptosis. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has several advantages for lab experiments. Its ability to inhibit CK2 makes it a valuable tool for studying the role of this protein kinase in various cellular processes. N,N-Dimethyl-2-phenoxypyridine-5-carboxamide is readily available for scientific research, with a well-established synthesis method that produces high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. However, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has some limitations for lab experiments. Its potency as a CK2 inhibitor may lead to off-target effects, which can complicate data interpretation. Additionally, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors. This would allow for more precise targeting of CK2 and reduce the risk of off-target effects. Another area of interest is the investigation of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, research on the cellular mechanisms underlying N,N-Dimethyl-2-phenoxypyridine-5-carboxamide's effects on cell proliferation and apoptosis could lead to a better understanding of the role of CK2 in these processes.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-2-phenoxypyridine-5-carboxamide involves the reaction of 2-chloronicotinic acid with N,N-dimethylformamide dimethyl acetal in the presence of a base. The resulting intermediate is then reacted with phenol and a coupling agent to form the final product, N,N-Dimethyl-2-phenoxypyridine-5-carboxamide. The synthesis method has been optimized to produce high yields of pure N,N-Dimethyl-2-phenoxypyridine-5-carboxamide, making it readily available for scientific research.
Propiedades
IUPAC Name |
N,N-dimethyl-6-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(17)11-8-9-13(15-10-11)18-12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSGOQZZQDWWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)
![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B7527662.png)
![2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7527670.png)

![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)

![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)